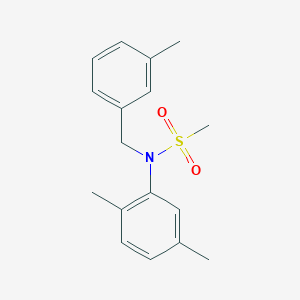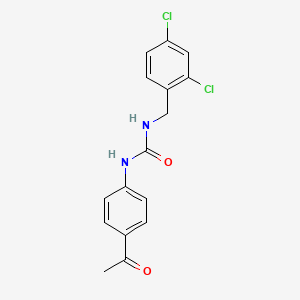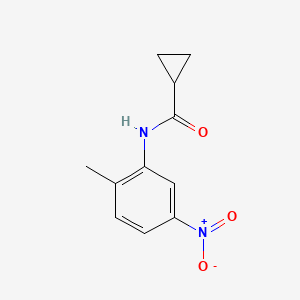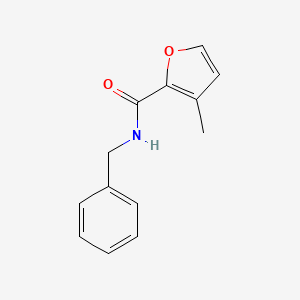
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research for its unique properties. DMTS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide involves its ability to inhibit carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in pH, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain bacterial strains. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which can be useful for studying the role of this enzyme in various biological processes. Additionally, N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide. One potential area of research is the development of new sulfonamide derivatives with improved properties, such as increased potency or decreased toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more research into the mechanism of action of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, and how it can be used to study various biological processes.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-methylbenzylchloride, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to have a variety of applications, including as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has also been used as a tool for studying the role of sulfonamides in the treatment of bacterial infections.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-6-5-7-16(10-13)12-18(21(4,19)20)17-11-14(2)8-9-15(17)3/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMSDOLFQVTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)

